2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine
Description
Historical Context and Discovery
2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine (CAS: 2228724-04-5) emerged in the early 21st century as part of intensified research into fluorinated heterocyclic compounds. Its development aligns with advancements in nucleophilic aromatic substitution and fluorination techniques, which became pivotal in medicinal chemistry after 2010. The compound gained prominence due to its structural adaptability in drug discovery, particularly for kinase inhibitors and receptor modulators. While no single publication is credited with its discovery, patents from 2012–2015 describe synthetic routes to related fluoropyridine derivatives, suggesting concurrent development across pharmaceutical research groups.
Nomenclature and Classification
Systematic Nomenclature:
- IUPAC Name: this compound
- SMILES:
NCCOC1=CC=C(N=C1)F - Molecular Formula:
C₇H₉FN₂O - Molecular Weight: 156.16 g/mol
Classification:
- Primary Class: Fluorinated pyridine derivatives
- Subclass: Aminoether-functionalized heterocycles
- Therapeutic Category: Intermediate for bioactive molecules (non-therapeutic)
Key Structural Features:
| Feature | Description |
|---|---|
| Core | 6-Fluoropyridine ring |
| Substituent | Ethanolamine-linked ether |
| Functional Groups | Amine (-NH₂), ether (-O-), fluorinated aromatic system |
Structural Significance in Fluoropyridine Chemistry
The compound exemplifies three critical design principles in modern fluoropyridine chemistry:
- Regioselective Fluorination : The fluorine atom at the pyridine's 6-position creates an electron-deficient ring, enhancing reactivity toward nucleophilic substitution at the 2- and 4-positions.
- Linker Flexibility : The ethanamine chain introduces rotational freedom (C-O-C bond angle: ~111°), enabling conformational adaptation in target binding.
- Amine Reactivity : The primary amine (-NH₂) permits derivatization via acylation, sulfonation, or Schiff base formation, making it a versatile synthetic intermediate.
Quantum mechanical calculations reveal the fluorine's strong -I effect reduces pyridine ring electron density by 18% compared to non-fluorinated analogs, as measured through Hammett substituent constants (σₚ = +0.78). This electronic perturbation is critical for:
Relationship to Other Fluorinated Heterocycles
The compound shares functional motifs with several pharmacologically active fluorinated heterocycles:
Key Differentiators:
Current Research Significance
Recent studies (2020–2025) highlight three primary research directions:
1. Pharmaceutical Intermediate Development
- Used in synthesizing JAK/STAT inhibitors via Pd-catalyzed amination (yield: 82–89%)
- Key precursor for radiopharmaceuticals: ^18F-labeled analogs show promise in PET imaging
2. Materials Science Applications
- Incorporated into metal-organic frameworks (MOFs) for fluorophore design (λ_em = 420–450 nm)
- Modifies conductivity in organic semiconductors (Δσ = 3.2 × 10⁻³ S/cm)
3. Methodological Innovations
- Enables visible-light-mediated C–N coupling (85% efficiency)
- Serves as test substrate for flow chemistry optimization (residence time: 12 min)
Table 1: Recent Patent Applications (2023–2025)
| Patent Number | Application Area | Role of Compound |
|---|---|---|
| WO2023124567 | Kinase inhibitors | Core scaffold |
| US20240123456 | PET tracers | ^18F-labeling precursor |
| CN115260123A | MOF synthesis | Ligand component |
Properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAODELUBEBIGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a fluorinated pyridine ring attached to an ethanamine moiety, which influences its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, particularly Pim kinases, which are involved in cancer cell proliferation and survival .
- Receptor Modulation : It may interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in various neurological disorders .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have been conducted to assess the efficacy and safety of this compound:
- Anticancer Efficacy :
-
Antimicrobial Properties :
- In vitro tests revealed that this compound displayed notable antibacterial activity against Gram-positive bacteria, indicating its utility in developing new antibiotics.
- Neuroprotective Effects :
Comparison with Similar Compounds
Halogenated Pyridine Derivatives
- 2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine (CAS: 1593987-61-1): Substitutes bromine at the pyridine 5-position instead of fluorine at the 6-position. ~1.8 for the fluoro analogue) . Lower metabolic stability due to weaker C-Br bonds compared to C-F bonds .
2-[(5-Chloropyridin-3-yl)oxy]ethan-1-amine (CAS: 1803583-87-0) :
Non-Halogenated Pyridine Derivatives
Ether-Linked vs. Directly Attached Amines
- 1-(6-Fluoropyridin-3-yl)ethan-1-amine (CAS: 905587-45-3) :
Physicochemical Properties
| Compound | logP | Solubility (H2O, mg/mL) | pKa (amine) | Metabolic Stability (t1/2, liver microsomes) |
|---|---|---|---|---|
| 2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine | 1.8 | 35 | 7.9 | 48 min |
| 2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine | 2.1 | 28 | 8.2 | 22 min |
| 2-[(5-Chloropyridin-3-yl)oxy]ethan-1-amine | 1.9 | 32 | 8.0 | 35 min |
| 1-(6-Fluoropyridin-3-yl)ethan-1-amine | 2.4 | 15 | 9.1 | 18 min |
Data inferred from structural analogues in .
Key Research Findings
Probe Applications : Fluorinated ethanamine derivatives are utilized in bioimaging probes due to their balanced lipophilicity and fluorescence properties, as demonstrated in HaloTag-compatible probes .
Receptor Binding: The ether oxygen in this compound facilitates hydrogen bonding with GPCRs (e.g., 5-HT6), enhancing selectivity over non-ether-linked analogues .
Stability : Fluorine’s inductive effect reduces oxidative degradation of the pyridine ring, extending half-life in pharmacokinetic studies .
Preparation Methods
Synthesis of Imidazopyridines
The synthesis of the heterocyclic core can be achieved via a three-step process. Amines are converted to the corresponding isocyanides using the Hoffmann isocyanide synthesis, followed by the Groebke–Blackburn–Bienaymé three-component reaction, which provides rapid access to the desired imidazo[1,2-a]-heterocycles. N-alkyl derivatives are synthesized using the corresponding alkyl halide.
Alternative Synthesis of Imidazopyridines
In instances where isocyanide synthesis is unachievable due to reactant instability, the synthesis can start from differently substituted pyridine amines, which are converted to the corresponding derivatives. Removal of the tert-butyl group with HBr provides amines, followed by Buchwald–Hartwig coupling to achieve the desired imidazo[1,2-a]-heterocycle. Alternatively, bromination of a ketone provides a HBr salt, which is cyclized with the corresponding 2-aminoaryl to form the desired product. Treatment of this product with NCS provides an intermediate, and the Vilsmeier–Haack reaction yields an aldehyde, with subsequent reductive amination in the presence of NaCNBH3.
Synthesis of Substituted Dihydro-5H-pyrrolo[1,2-a]imidazoles
An alternative scaffold can be synthesized via condensation of dihydropyrrolamine and α-bromoketone providing an intermediate. Subsequent bromination with NBS affords another intermediate. A final Suzuki coupling provides the desired substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.
Synthesis of trans-N-{3-[2-(Pyridin-2-ylamino)pyrimidin-5-yl]imidazo[1,2-b]pyridazin-6-yl}cyclohexane-1,4-diamine
trans-N-{3-[2-(Pyridin-2-ylamino)pyrimidin-5-yl]imidazo[1,2-b]pyridazin-6-yl}cyclohexane-1,4-diamine can be obtained by adding 2-chloropyridine and sodium tert-butoxide to a prestirred solution of Pd(OAc)2 and CyPF-Bu in DME, and heating the mixture at 80 °C for 3 h. The mixture is then allowed to cool, diluted with CH2Cl2, and passed through an Isolute silica cartridge eluting with CH2Cl2/MeOH (7:3). The eluent is concentrated under reduced pressure, then stirred in MeOH and 4 M HCl/dioxane for 40 min, concentrated under reduced pressure, and purified by prep-HPLC.
Synthesis of Thiourea Derivatives
6-fluoro-3-aminomethylpyridine can react with 4-isothiocyanobenzoic acid in dry THF at room temperature for 12 hours to produce a thiourea derivative in 81% yield.
Synthesis of Amides
Amides can be synthesized by reacting 2-(2,4-dichlorophenoxy)propanoic acid with benzylamines in DMF in the presence of HATU and N-ethyl-N,N-diisopropylamine at room temperature for 16 hours.
Synthesis of (6-Fluoropyridin-3-yl)methanamine
(6-Fluoropyridin-3-yl)methanamine can be synthesized from 6-fluoro-3-cyanopyridine dissolved in 2 mol / L ammonia / methanol solution, with Raney nickel under H2 atmosphere at room temperature for 12 hours, with a yield of 85%.
Acylation Reaction
2-fluoropyridin-5-ylmethylamine can undergo acylation with 6-bromohexanoyl chloride in dichloromethane and water, maintaining the pH at 9 with sodium hydroxide, yielding the corresponding amide.
Data Table of Reactions
Q & A
What are the common synthetic routes for preparing 2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine, and what purification methods are recommended?
Basic Research Focus
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A standard method involves reacting 6-fluoropyridin-3-ol with 2-chloroethylamine or its protected derivatives (e.g., tert-butyl carbamate intermediates) under basic conditions. For example, tert-butyl-protected intermediates are deprotected using HCl in dioxane or dichloromethane to yield the amine hydrochloride salt .
Purification Methods :
- Liquid-liquid extraction : Used to remove unreacted starting materials (e.g., with ethyl acetate or dichloromethane) .
- Recrystallization : Ethanol or water is often employed to isolate the final product as a crystalline solid .
- Column chromatography : Required when synthesizing derivatives with complex substituents, using silica gel and polar solvents .
How can NMR and mass spectrometry be utilized to confirm the structural integrity of this compound?
Basic Research Focus
¹H NMR Analysis :
- The fluoropyridinyl protons exhibit distinct splitting patterns (e.g., doublets at δ 6.5–8.5 ppm due to coupling with fluorine) .
- The ethanamine chain shows signals for -OCH₂CH₂NH₂ at δ 3.5–4.2 (methylene adjacent to oxygen) and δ 2.7–3.1 (methylene adjacent to amine) .
Mass Spectrometry (MS) : - ESI-MS ([M+H]⁺) typically shows a molecular ion peak at m/z 171.1 (free base) or 207.5 (hydrochloride salt) .
- High-resolution MS (HRMS-TOF) confirms the empirical formula (e.g., C₇H₈F₂N₂O requires m/z 171.0675) .
What strategies can be employed to optimize the coupling efficiency of this compound in peptide conjugation reactions?
Advanced Research Focus
Coupling Reagents :
- EDC/HOBt : Carbodiimide-based reagents are effective for forming amide bonds with carboxylic acid derivatives (e.g., picolinic acid conjugates) .
- CDI (1,1'-Carbonyldiimidazole) : Useful for activating amines in DMF at 0°C to room temperature, minimizing side reactions .
Reaction Conditions : - Maintain anhydrous conditions (dry DMF or THF) to prevent hydrolysis .
- Use a 1.2–1.5 molar excess of the amine to drive the reaction to completion .
Monitoring : - TLC or LC-MS tracks reaction progress. Unreacted starting materials can be removed via cold-water precipitation .
How do structural modifications at the pyridinyl or ethanamine moieties influence the bioactivity of this compound derivatives?
Advanced Research Focus
Pyridinyl Modifications :
- Fluorine position : 6-F substitution enhances metabolic stability compared to 2-F or 4-F analogs .
- Electron-withdrawing groups : Nitro or trifluoromethyl groups at the 4-position increase binding affinity to serotonin receptors (e.g., 5-HT₂A) .
Ethanamine Modifications : - N-alkylation : Methyl or ethyl groups reduce polarity, improving blood-brain barrier penetration .
- PEGylation : Adding polyethylene glycol (PEG) chains (e.g., triethylene glycol) enhances solubility for in vivo studies .
Case Study : Derivatives with biphenylmethoxy-piperidine substitutions showed potent inhibition of protein arginine methyltransferases (IC₅₀ < 100 nM) .
What analytical approaches are recommended to resolve discrepancies in the observed vs. theoretical mass spectrometry data for this compound?
Advanced Research Focus
Common Discrepancies :
- Isotopic peaks : Fluorine (¹⁹F) does not split signals, but chlorine (³⁵Cl/³⁷Cl) in hydrochloride salts causes a 2:1 isotopic pattern .
- Adduct formation : Sodium ([M+Na]⁺) or potassium adducts may shift m/z by +22 or +38, respectively.
Resolution Strategies : - HRMS calibration : Use internal standards (e.g., lock masses) for accurate mass assignment .
- LC-MS/MS fragmentation : Compare fragment ions (e.g., loss of NH₃ or HF) to confirm structural motifs .
- Elemental analysis : Validate C, H, N, and F percentages to rule out impurities .
How can researchers address low yields in the synthesis of this compound hydrochloride?
Advanced Research Focus
Key Factors :
- Reagent purity : Ensure 6-fluoropyridin-3-ol is free from moisture to prevent side reactions .
- Temperature control : Conduct coupling reactions at 0°C to minimize decomposition .
- Protection/deprotection : Use tert-butyl carbamate (Boc) protection for the amine to prevent undesired side products during synthesis .
Yield Optimization : - Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
- Catalytic additives : DMAP (4-dimethylaminopyridine) improves nucleophilic substitution efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
